ブツロン

概要

説明

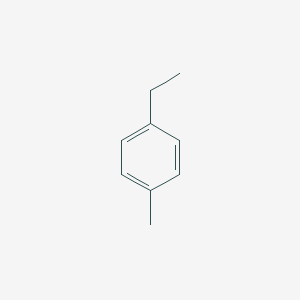

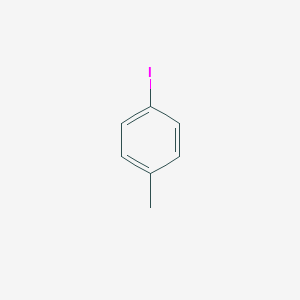

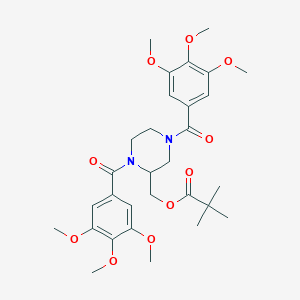

“Buturon” is a chemical compound used as a herbicide . Its chemical formula is C₁₂H₁₃ClN₂O and its molecular weight is 236.70 g/mol . The compound is also known as acetylene quaternary ammonium salt .

Molecular Structure Analysis

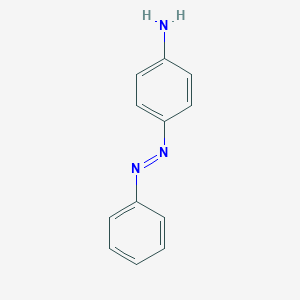

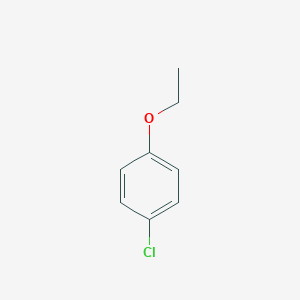

The molecular structure of Buturon consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The canonical SMILES string for Buturon is CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl , which provides a text representation of the compound’s structure.

Physical And Chemical Properties Analysis

Buturon is a white crystalline solid . It’s soluble in water and organic solvents . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

科学的研究の応用

ブツロンの科学研究における用途

ブツロンは、化学名N-ブチル-N'-フェニル尿素で知られる、科学研究においてさまざまな用途を持つ化合物です。以下に、その独自の用途について詳しく説明します。

農業用除草剤としての用途: ブツロンは、フェニル尿素系除草剤に分類され、農業において一年生および多年生雑草の選択的防除に使用されます。 ブツロンは、これらの雑草の光合成経路を阻害することにより作用し、作物に悪影響を与えることなく雑草の成長を効果的に抑制します .

分析化学における標準物質: 分析化学において、ブツロンは水性試料中の分析対象物を定量するための標準物質として役立ちます。 ブツロンは、さまざまなクロマトグラフィー技術で使用され、正確な測定と分析を保証します .

Safety and Hazards

作用機序

Target of Action

Buturon, also known as Bupropion, primarily targets the norepinephrine and dopamine neurotransmitters in the brain . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Mode of Action

Buturon acts as a norepinephrine/dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This unique mode of action differentiates Buturon from other antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs) .

Biochemical Pathways

It is known that buturon increases extracellular dopamine and norepinephrine concentrations in both the nucleus accumbens and the prefrontal cortex .

Pharmacokinetics

Buturon is extensively metabolized, with only 5 to 20% reaching the systemic circulation . Its metabolites are pharmacologically active; however, hydroxybupropion is half as potent, whereas threohydrobupropion and erythrohydrobupropion are 5-fold less potent than Buturon . The elimination half-life of Buturon is approximately 21 hours, and steady-state is generally reached within 8 days .

Result of Action

The molecular and cellular effects of Buturon’s action primarily involve the prolongation of the action of norepinephrine and dopamine within the neuronal synapse . This results in enhanced monoaminergic neurotransmission . Buturon is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Buturon. For instance, extreme weather conditions can affect the transportation and delivery of the drug . Additionally, cultural factors can shape how people feel about the use of certain medications, which can indirectly influence the efficacy of Buturon .

生化学分析

Biochemical Properties

Buturon interacts with various enzymes and proteins involved in the photosynthesis process. It inhibits photosynthesis, thereby controlling the growth of broadleaf weeds .

Cellular Effects

Buturon affects various types of cells, particularly those of broadleaf weeds. It influences cell function by inhibiting photosynthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Buturon exerts its effects by binding to certain biomolecules involved in photosynthesis. This binding interaction results in the inhibition of photosynthesis, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Buturon change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Buturon is involved in the metabolic pathways related to photosynthesis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYMILHAKOURNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041699 | |

| Record name | Buturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3766-60-7 | |

| Record name | Buturon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buturon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buturon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1961BJU91F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)